N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide
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Overview
Description
N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide typically involves the reaction of 2-chloroaniline with 2,2-diethoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in scaling up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2-chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the 2,2-diethoxyethyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorophenyl)-N-(2-ethoxyethyl)ethanediamide
- N’-(2-bromophenyl)-N-(2,2-diethoxyethyl)ethanediamide
- N’-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)ethanediamide
Uniqueness
N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide is unique due to the presence of both the 2-chlorophenyl and 2,2-diethoxyethyl groups, which may confer specific chemical and biological properties not found in similar compounds. These structural features can influence its reactivity, solubility, and interaction with biological targets.
Biological Activity
N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of methionyl-tRNA synthetase (MetRS). This enzyme plays a crucial role in protein synthesis, making it a target for therapeutic interventions against various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H16ClN2O2. It features a chlorophenyl group and a diethoxyethyl moiety that contribute to its biological properties.
The primary mechanism through which this compound exerts its biological effects is by inhibiting MetRS. This inhibition disrupts the aminoacylation of tRNA with methionine, thereby affecting protein synthesis. Such interference can lead to reduced cell proliferation in various cancer cell lines.
Biological Activity Overview
Recent studies have highlighted the compound's biological activities:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it was shown to induce apoptosis in breast cancer cells by activating caspase pathways.
- Antimicrobial Properties : Preliminary tests indicated that the compound possesses antimicrobial activity against certain bacterial strains, suggesting potential use as an antibacterial agent.
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation markers in cellular models, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Effects :
- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Apoptosis via caspase activation HeLa 20 Cell cycle arrest -
Antimicrobial Activity :
- In a screening assay against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest that it could be developed into an antimicrobial agent.
-
Anti-inflammatory Study :
- An investigation into the anti-inflammatory effects showed that the compound reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 40%, indicating its potential utility in inflammatory conditions.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-8-6-5-7-10(11)15/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVKXJNEHXENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.